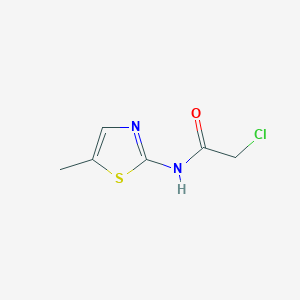

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Description

IUPAC Nomenclature and Systematic Identification

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is systematically named according to IUPAC guidelines as 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide . The nomenclature reflects its core structure:

- Thiazole backbone : A five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3.

- Substituents :

- A methyl group (-CH₃) at position 5 of the thiazole ring.

- A chloroacetamide group (-NH-C(=O)-CH₂Cl) at position 2.

The molecular formula is C₆H₇ClN₂OS , with a molecular weight of 190.65 g/mol . The systematic identification is further supported by its Canonical SMILES : Cc1cnc(s1)NC(=O)CCl, which encodes the connectivity of atoms and functional groups.

Molecular Geometry and Crystallographic Analysis

Crystallographic studies reveal that this compound adopts a planar geometry due to conjugation within the thiazole ring and amide group. Key structural features include:

Table 1: Bond Lengths and Angles from Crystallographic Data

| Bond/Angle | Value (Å/°) |

|---|---|

| S1–C2 (thiazole) | 1.724 |

| N1–C2 (thiazole) | 1.318 |

| C7–O1 (amide carbonyl) | 1.231 |

| N2–C7 (amide) | 1.354 |

| C8–Cl1 (chloroacetamide) | 1.785 |

| Dihedral angle (thiazole-amide) | 12.3° |

The thiazole ring exhibits aromaticity, with bond lengths consistent with delocalized π-electrons. The chloroacetamide group lies nearly coplanar with the thiazole ring, facilitating resonance stabilization.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm the compound’s structure:

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-4 | 6.82 | Singlet |

| Methyl (C5-CH₃) | 2.42 | Singlet |

| Acetamide CH₂Cl | 4.21 | Singlet |

| Amide NH | 10.15 | Broad singlet |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Environment | δ (ppm) |

|---|---|

| Thiazole C-2 | 158.4 |

| Thiazole C-5 | 122.1 |

| Carbonyl (C=O) | 167.3 |

| CH₂Cl | 44.7 |

Comparative Analysis with Structural Analogues

Table 4: Structural Analogues and Key Differences

| Compound | Substituents | Molecular Formula | Key Spectral Differences |

|---|---|---|---|

| N-(5-Chloro-4-methyl-thiazol-2-yl)acetamide | Cl at C5, CH₃ at C4 | C₆H₆ClN₂OS | ¹H NMR: δ 2.38 (C4-CH₃) |

| 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)acetamide | CH₂CH₃ at C4, CH₃ at C5 | C₈H₁₁ClN₂OS | IR: C–H stretch at 2960 cm⁻¹ |

| 2-Chloro-N-(4-(4-fluorophenyl)-thiazol-2-yl)acetamide | 4-fluorophenyl at C4 | C₁₂H₁₀ClFN₂OS | ¹³C NMR: δ 162.1 (C–F) |

Key Observations :

Properties

IUPAC Name |

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4-3-8-6(11-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWMWRAOMBZILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-methylthiazole-2-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloroacetyl chloride+5-methylthiazole-2-amine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic substitution: Products include substituted thiazoles with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include amines and alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is primarily utilized as a building block in the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections. Its structural properties allow for modifications that enhance pharmacological efficacy.

Key Applications :

- Antimicrobial Agents : The compound has been investigated for its ability to inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Research : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action against tumor cells.

Biological Studies

The compound is employed in biological research to elucidate the interactions between thiazole derivatives and biological targets.

Biological Activities :

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria such as E. coli and S. aureus |

| Antitumor | Inhibits proliferation of cancer cell lines |

| Anti-inflammatory | Modulates cytokine production in inflammatory pathways |

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in synthesizing agrochemicals and other relevant compounds. Its versatility makes it valuable for developing new materials and chemical processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition of growth for both gram-positive and gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Case Study 2: Antitumor Properties

In vitro studies demonstrated that the compound exhibited substantial inhibitory effects on cancer cell proliferation across multiple cell lines, suggesting its potential as an anticancer therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 8.3 |

| HeLa (Cervical Cancer) | 12.7 |

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through the thiazole ring and the acetamide moiety. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide (Compound 16)

- Structure : Benzothiazole core fused with a benzene ring.

- Properties : Increased aromaticity enhances π-π stacking interactions but reduces solubility compared to the methyl-thiazole analogue.

- Synthesis : Reacting benzo[d]thiazol-2-amine with chloroacetyl chloride .

- Activity: Benzothiazole derivatives are known for antitumor and antimicrobial properties due to enhanced planar structure .

2-Chloro-N-(thiazol-2-yl)acetamide (Compound 17)

Heterocycle Replacements

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Structure : Thiadiazole ring (two sulfur atoms) instead of thiazole.

- Properties : Increased electron-withdrawing effects from additional sulfur, altering reactivity. MW: 191.66 g/mol .

- Synthesis : Reaction of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in THF .

- Activity : Thiadiazoles often exhibit enhanced antimicrobial and anticancer activity due to sulfur’s electronegativity .

2-Chloro-N-(4,5-dimethyl-thiazol-2-yl)-acetamide

Functional Group Modifications

2-Chloro-N-(5-nitrothiazol-2-yl)acetamide

- Structure : Nitro group at position 5 of thiazole.

- Properties : Strong electron-withdrawing nitro group increases reactivity. MW: 205.63 g/mol .

- Synthesis : 5-Nitrothiazol-2-amine reacts with chloroacetyl chloride in dichloromethane .

- Activity : Nitro groups are prodrug motifs, often activated reductively in hypoxic tumor environments .

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide (Compound 7d)

- Structure: Hybrid thiadiazole-pyridine core with fluoro-phenoxy and methoxy-phenyl substituents.

- Properties : High molecular weight (MW: ~450 g/mol) and complex steric effects.

- Activity : Exhibits potent cytotoxicity (IC₅₀: 1.8 µM against Caco-2 cells) due to dual aromatic systems enhancing target binding .

Structure-Activity Relationships (SAR)

- Thiazole vs. Thiadiazole : Thiadiazoles often show higher electronegativity, enhancing interactions with enzymatic targets .

- Methyl Substitution : Balances lipophilicity and solubility; critical for blood-brain barrier penetration .

- Nitro/Phenoxy Groups: Improve cytotoxicity but may increase metabolic instability .

Biological Activity

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is an organic compound characterized by a thiazole ring, a chlorine atom, and an acetamide group, with a molecular formula of C_6H_7ClN_2OS and a molecular weight of approximately 190.65 g/mol. This compound has garnered attention due to its significant biological activities, particularly in medicinal chemistry and agrochemical applications.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with biological targets through the thiazole ring and the acetamide moiety. These interactions may involve binding to enzymes or receptors, potentially leading to modulation of their activity.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, suggesting potential utility in treating infections.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes, contributing to its biological effects. For example, it has been implicated in the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Cytotoxicity : Preliminary findings suggest that this compound possesses cytotoxic properties against cancer cell lines, indicating its potential as an anticancer agent. For instance, analogs of this compound have shown promising results in inhibiting the growth of HepG-2 hepatocellular carcinoma cells .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound, yielding valuable insights:

- Antimicrobial Activity : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro assays revealed that derivatives of this compound showed IC_50 values ranging from 1.61 to 1.98 µg/mL against HepG-2 cells, indicating strong cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

A comparative analysis of structural analogs has provided insights into the SAR of thiazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-N-(4-methyl-thiazol-2-yl)-acetamide | Thiazole ring with a methyl group at position 4 | Different biological activity profile |

| 2-Chloro-N-(5-nitro-thiazol-2-yl)-acetamide | Nitro group instead of a methyl group | Enhanced antibacterial activity |

| 2-Amino-N-(5-methyl-thiazol-2-yl)-acetamide | Amino group replaces chlorine | Potentially different reactivity |

This table illustrates how variations in substituents can significantly influence biological activity.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide?

The compound is typically synthesized by reacting 2-amino-5-methylthiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dioxane or dichloromethane. The reaction proceeds under mild conditions (20–25°C), with the product isolated via filtration and recrystallization from ethanol-DMF mixtures . This method ensures high purity and avoids side reactions, such as over-alkylation, due to controlled stoichiometry.

Q. How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, the asymmetric unit of the related compound N-(thiazol-2-yl)acetamide was resolved using SHELX software, revealing hydrogen-bonding networks (N–H⋯N and C–H⋯O) critical for crystal packing . Complementary techniques like NMR (¹H/¹³C) and FT-IR confirm functional groups, while elemental analysis verifies stoichiometry.

Q. What solvents and catalysts are optimal for synthesizing chloroacetamide derivatives?

Polar aprotic solvents like DMF or dioxane enhance nucleophilic substitution by stabilizing intermediates. Catalysts such as KI (1–2 mol%) improve reaction rates in SN2 mechanisms, as seen in the synthesis of analogous compounds like 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide . Triethylamine is preferred as a base due to its efficiency in neutralizing HCl by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Kinetic studies suggest that maintaining temperatures below 30°C and using dropwise addition of chloroacetyl chloride reduces poly-alkylation. For instance, refluxing in toluene:water (8:2) with NaN3 for 5–7 hours yielded 2-azido-N-phenylacetamides with >90% purity, highlighting the importance of phase-separation in biphasic systems . Continuous flow reactors may further enhance scalability and yield .

Q. What analytical strategies address contradictions in reported biological activities of chloroacetamide derivatives?

Discrepancies in bioactivity data (e.g., antileishmanial vs. cytotoxic effects) often stem from assay variability (e.g., cell lines, incubation times). Rigorous dose-response curves (IC50 values) and standardized protocols (e.g., MTT assays for cytotoxicity) are recommended. For example, derivatives like 2-chloro-N-(1,5-dimethyl-pyrazol-4-yl)-acetamide showed divergent activities in proteomics vs. material science contexts, necessitating multi-disciplinary validation .

Q. How do substituents on the thiazole ring influence reactivity and intermolecular interactions?

Electron-withdrawing groups (e.g., –NO2) at the 5-position of thiazole increase electrophilicity at the chloroacetamide moiety, facilitating nucleophilic substitutions. Graph-set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystals reveals that methyl groups on thiazole enhance hydrophobic interactions, affecting solubility and melting points . Computational studies (DFT) can predict regioselectivity in substitution reactions .

Q. What safety protocols are critical for handling nitro- and chloro-substituted acetamides?

Aromatic nitro groups (e.g., in 2-chloro-N-(2-chloro-5-nitrophenyl)-acetamide) pose explosion risks under heating. Safety measures include inert atmospheres (N2/Ar), blast shields, and avoidance of metal catalysts. Chloroacetamides require PPE (gloves, goggles) due to alkylating potential; toxicity assessments (e.g., LD50 in mice) should precede large-scale use .

Methodological Guidance

Designing bioassays for evaluating antiproliferative activity:

Use human cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure times. Pre-synthesized derivatives like N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides showed IC50 values <10 µM in breast cancer models, validated via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) .

Resolving low crystallinity in X-ray studies:

Slow evaporation from ethanol:water (9:1) at 4°C improves crystal quality. For twinned crystals, SHELXL’s TWIN/BASF commands refine data, while Olex2 integrates diffraction patterns. The R-factor should be <0.05 for reliable bond-length validation .

Mechanistic studies of hydrolysis pathways:

Under basic conditions (NaOH/EtOH), the chloro group hydrolyzes to hydroxyl, forming N-(5-methyl-thiazol-2-yl)-glycolamide. Kinetic monitoring via HPLC (C18 column, acetonitrile:water eluent) reveals pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.